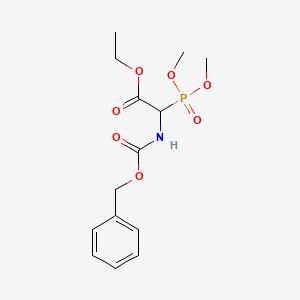

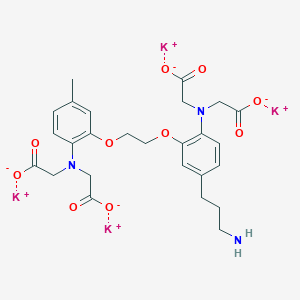

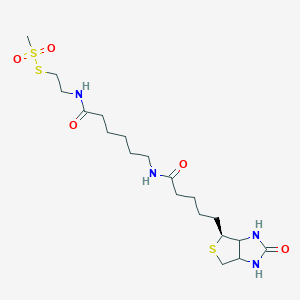

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that can include reactions such as the Lossen rearrangement and interactions with different arylidinemalononitrile derivatives or other reagents under specific conditions. For example, a study demonstrated the Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas from carboxylic acids, achieving good yields without racemization under mild conditions (Thalluri et al., 2014). Another example involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives to prepare specific carboxylate derivatives (Mohamed, 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques. For instance, the structure of optically active compounds has been determined by fractional crystallization and X-ray diffraction analysis, providing insights into the stereochemistry and molecular conformation (Sakoda et al., 1992).

Chemical Reactions and Properties

Compounds such as ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate can undergo various chemical reactions, including oxidative scission and rearrangement reactions. For example, the oxidative scission of ethyl 2,2-dimethoxycyclopropanecarboxylates with lead tetraacetate has been documented, leading to the formation of monoalkylated fumric acid diesters and unusual anhydride bis-acetals (Graziano & Piccialli, 1999).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be characterized through methods such as X-ray crystallography. For instance, the crystal structure of ethyl-2-(4-aminophenoxy)acetate was determined, revealing its triclinic crystal system and providing insight into its molecular packing through Hirshfeld surface analysis (Altowyan et al., 2022).

Applications De Recherche Scientifique

Synthesis of Conformationally Restricted Dopamine Analogues

Research by Gentles et al. (1991) explores the synthesis of bridged 3-benzazepine derivatives using ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate. These derivatives act as conformationally restricted dopamine analogues, indicating the compound's utility in developing neurological drugs (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Synthesis of Antitumor Antibiotics

Liao, Wittek, and Cheng (1976) describe the synthesis of the C-D ring portion of streptonigrin, an antitumor antibiotic, where the compound plays a role in creating intermediates essential for the antibiotic's structure (Liao, Wittek, & Cheng, 1976).

Protection of Amino Alcohols and Carbonyl Compounds

Srivastava and Srivastava (2008) discuss a novel application of a catalyst in the protection of amino alcohols and carbonyl compounds, where ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate is used for synthesizing commercially important molecules (Srivastava & Srivastava, 2008).

Synthesis of Pyrrole-1-Acetic Acids as Anti-Inflammatory Agents

Ross and Sowell (1987) illustrate the synthesis of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives, where the compound is a key intermediate in producing potential anti-inflammatory agents (Ross & Sowell, 1987).

Development of GPIIb/IIIa Integrin Antagonists

Hayashi et al. (1998) utilize the compound in developing ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a potent and orally active fibrinogen receptor antagonist. This research highlights its role in cardiovascular drug development (Hayashi et al., 1998).

Propriétés

IUPAC Name |

ethyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20NO7P/c1-4-21-13(16)12(23(18,19-2)20-3)15-14(17)22-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCIYRLSZNPVJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

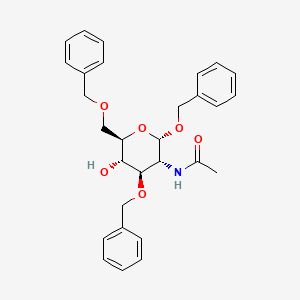

![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)

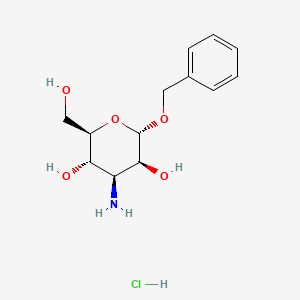

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)

![(1R)-1-[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1141818.png)

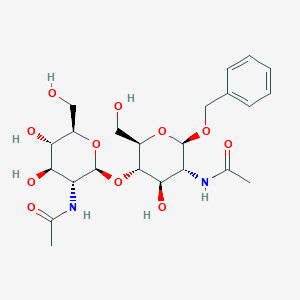

![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)